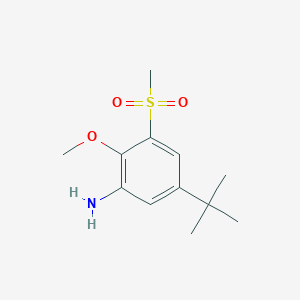![molecular formula C6H12O2S2 B8495262 [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol](/img/structure/B8495262.png)
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with two hydroxymethyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-dithiane and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo redox reactions. These properties make it a valuable intermediate in organic synthesis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A similar compound with a furan ring instead of a dithiane ring.
5-Hydroxymethylfurfural: Another related compound with a furan ring and a hydroxymethyl group.
Uniqueness
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is unique due to its dithiane ring, which imparts different chemical properties compared to furan-based compounds. The presence of sulfur atoms in the ring can influence its reactivity and stability, making it suitable for specific applications that require these characteristics.
Propiedades
Fórmula molecular |
C6H12O2S2 |
|---|---|
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol |
InChI |
InChI=1S/C6H12O2S2/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 |
Clave InChI |
KRGJBPIZEJVDCR-UHFFFAOYSA-N |
SMILES canónico |
C1C(SCC(S1)CO)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline](/img/structure/B8495184.png)
![(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate](/img/structure/B8495186.png)
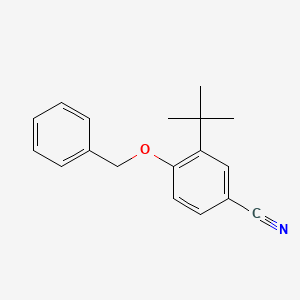
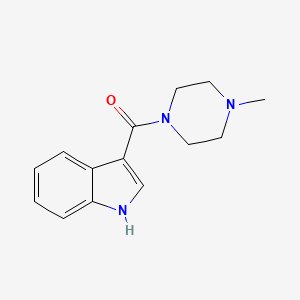
![4-Ethoxy-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B8495205.png)
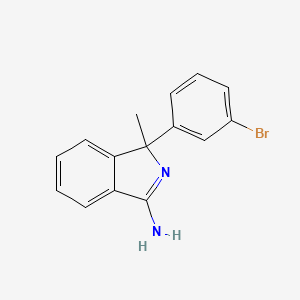
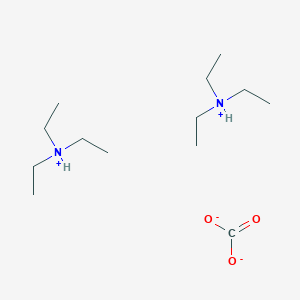
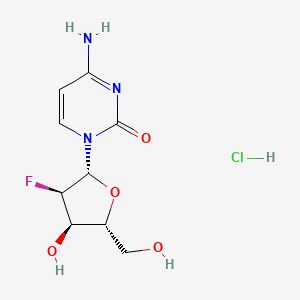
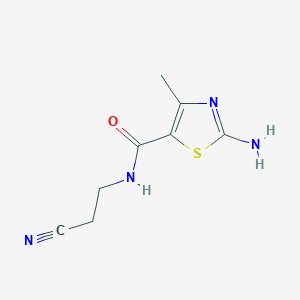
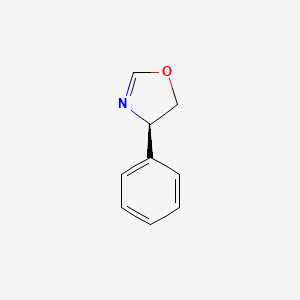
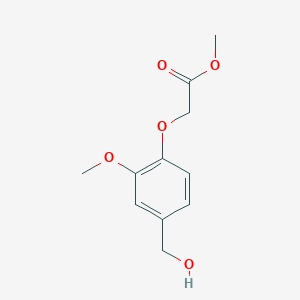
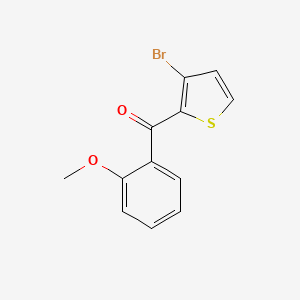
![1-{[(2-Bromoethyl)oxy]methyl}-3-(methyloxy)benzene](/img/structure/B8495279.png)
